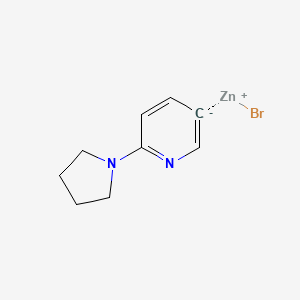
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the pyrrolidine and pyridine rings in the structure makes it a versatile reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide typically involves the reaction of (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(6−(Pyrrolidin−1−yl)pyridin−3−yl)MgBr+ZnCl2→(6−(Pyrrolidin−1−yl)pyridin−3−yl)ZnBr+MgCl2
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the reagents. The process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out in the presence of a base, such as triethylamine. The general reaction scheme is:
R−ZnBr+R′−XPd/NiR−R′+ZnBrX
Substitution Reactions: These reactions often require the presence of a suitable leaving group and can be carried out under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, the primary product is a new carbon-carbon bond between the two reactant molecules.
Scientific Research Applications
Chemistry
In chemistry, (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the production of various chemicals.
Mechanism of Action
The mechanism of action of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide in chemical reactions involves the transfer of the pyrrolidinylpyridinyl group to a substrate. In cross-coupling reactions, the zinc atom coordinates with the catalyst, facilitating the transfer of the organic group to the electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the catalyst used.
Comparison with Similar Compounds
Similar Compounds
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide: This compound is similar in structure but contains magnesium instead of zinc. It is also used in organic synthesis but has different reactivity and stability.
(6-(Pyrrolidin-1-yl)pyridin-3-yl)lithium: Another similar compound, it contains lithium and is used in different types of reactions, such as lithium-halogen exchange.
Uniqueness
The uniqueness of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide lies in its ability to participate in cross-coupling reactions with high efficiency and selectivity. The presence of the zinc atom provides different reactivity compared to magnesium or lithium analogs, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C9H11BrN2Zn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);6-pyrrolidin-1-yl-3H-pyridin-3-ide |
InChI |
InChI=1S/C9H11N2.BrH.Zn/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
SVFDTYQAMVBEJI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)C2=NC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
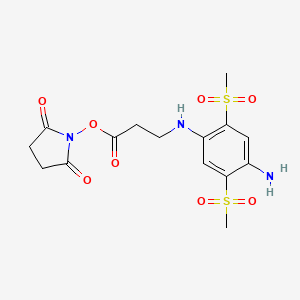

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)


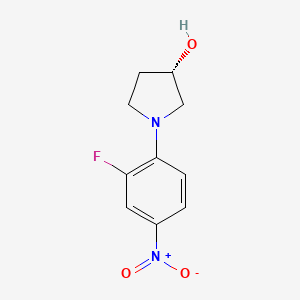


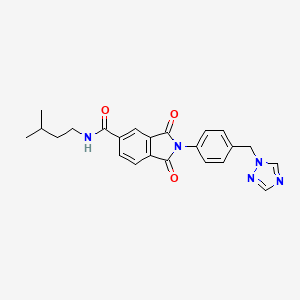
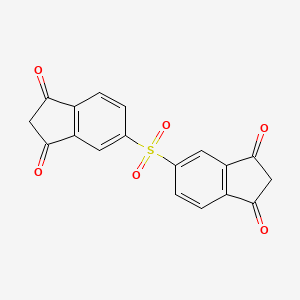
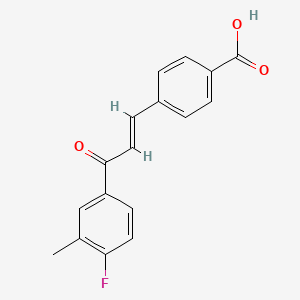
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
